molecular formula C12H9ClNNaO2S B1372302 Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate CAS No. 1171566-72-5

Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate

Cat. No.: B1372302
CAS No.: 1171566-72-5
M. Wt: 289.71 g/mol
InChI Key: YHSHCPSNQHDBAY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Properties

Molecular Identification

The molecular identification of sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate encompasses several key parameters that establish its unique chemical fingerprint within the broader landscape of organic compounds. The compound's registration number, molecular formula, and molecular weight serve as fundamental identifiers that distinguish it from other related chemical species and enable precise identification in chemical databases and research applications.

Chemical Abstracts Service Registry Number: 1171566-72-5

The Chemical Abstracts Service registry number 1171566-72-5 serves as the definitive identifier for this compound in international chemical databases and regulatory systems. This unique numerical designation was assigned by the Chemical Abstracts Service to ensure unambiguous identification of the compound across global scientific and commercial platforms. The registry number facilitates accurate cross-referencing between different chemical suppliers, research publications, and regulatory documentation, eliminating potential confusion that might arise from variations in chemical nomenclature or structural representation. The assignment of this specific registry number indicates that the compound has been formally recognized and catalogued within the comprehensive Chemical Abstracts database system, suggesting its relevance to ongoing chemical research and potential commercial applications.

Molecular Formula: C₁₂H₉ClNNaO₂S

The molecular formula C₁₂H₉ClNNaO₂S provides a concise representation of the atomic composition of this compound, revealing the presence of twelve carbon atoms, nine hydrogen atoms, one chlorine atom, one nitrogen atom, one sodium atom, two oxygen atoms, and one sulfur atom. This elemental composition reflects the compound's complex architecture, incorporating multiple heteroatoms that contribute to its distinctive chemical properties and reactivity patterns. The presence of chlorine introduces electronic effects that influence the compound's reactivity and stability, while the nitrogen and sulfur atoms within the thiazole ring system provide sites for potential coordination chemistry and hydrogen bonding interactions. The sodium cation balances the negative charge of the acetate anion, creating an ionic compound with specific solubility characteristics and crystalline properties that distinguish it from its corresponding acid form.

Molecular Weight: 289.71

The molecular weight of 289.71 grams per mole represents the sum of the atomic weights of all constituent atoms within the this compound molecule. This molecular weight falls within the range typical of small organic molecules used in pharmaceutical and chemical research applications, making it suitable for various analytical techniques and synthetic manipulations. The relatively moderate molecular weight facilitates chromatographic separations, mass spectrometric analysis, and nuclear magnetic resonance spectroscopy studies that are essential for compound characterization and purity assessment. The specific value of 289.71 grams per mole enables precise stoichiometric calculations in synthetic procedures and analytical determinations, supporting accurate quantitative analysis and reaction planning in laboratory settings.

Parameter Value Source
Chemical Abstracts Service Number 1171566-72-5
Molecular Formula C₁₂H₉ClNNaO₂S
Molecular Weight (g/mol) 289.71
Monoisotopic Mass 289.71313

Structural Features

The structural architecture of this compound encompasses several distinct molecular components that collectively define its chemical identity and influence its physicochemical properties. Each structural element contributes unique electronic and steric characteristics that determine the compound's overall behavior in chemical and biological systems, making detailed analysis of these features essential for understanding its potential applications and reactivity patterns.

Thiazole Heterocyclic Core

The thiazole heterocyclic core represents the central structural motif of this compound, consisting of a five-membered aromatic ring containing one nitrogen atom and one sulfur atom in a 1,3-relationship. This heterocyclic system exhibits significant aromatic character due to the delocalization of π-electrons across the ring structure, contributing to the compound's stability and influencing its electronic properties. The thiazole ring system is known for its biological significance, as it appears in numerous natural products and pharmaceutical compounds, suggesting potential bioactivity for derivatives containing this structural feature. The nitrogen atom within the thiazole ring can participate in hydrogen bonding interactions and coordination chemistry, while the sulfur atom provides additional sites for potential chemical modifications or intermolecular interactions that may influence the compound's behavior in various chemical environments.

3-Chlorophenylmethyl Substituent

The 3-chlorophenylmethyl substituent attached to the thiazole core introduces significant electronic and steric influences that modify the compound's overall properties and reactivity patterns. The chlorine atom positioned at the meta position of the phenyl ring exerts both inductive and mesomeric effects that alter the electron density distribution throughout the aromatic system, potentially affecting the compound's nucleophilicity and electrophilicity at various sites. The methylene bridge connecting the chlorophenyl group to the thiazole ring provides conformational flexibility while maintaining conjugative communication between the two aromatic systems. This structural arrangement creates opportunities for π-π stacking interactions and influences the compound's ability to interact with biological targets or participate in supramolecular assemblies that may be relevant to its potential applications in materials science or pharmaceutical development.

Acetate Functional Group

The acetate functional group represents the anionic component of the sodium salt, featuring a carboxylate moiety that carries a formal negative charge balanced by the sodium cation. This functional group is directly connected to the thiazole ring through a methylene linker, creating a structure where the polar, ionic acetate group is positioned adjacent to the aromatic heterocyclic system. The carboxylate functionality provides excellent water solubility and enables the formation of hydrogen bonds with protic solvents or biological macromolecules, potentially facilitating interactions with proteins or nucleic acids. The acetate group also serves as a potential site for chemical modification through esterification reactions or amide bond formation, offering opportunities for structural diversification and the development of related compounds with modified properties or enhanced biological activities.

Sodium Salt Configuration

The sodium salt configuration of the compound involves the ionic association between the sodium cation and the carboxylate anion of the acetate group, creating a crystalline structure that significantly influences the compound's physical properties and handling characteristics. The presence of the sodium ion enhances water solubility compared to the corresponding carboxylic acid form, facilitating dissolution in aqueous media and biological fluids that may be relevant for potential pharmaceutical applications. The ionic nature of the sodium salt also affects the compound's melting point, crystalline structure, and hygroscopic properties, requiring specific storage conditions to maintain chemical integrity and prevent degradation. The sodium counterion can potentially be exchanged with other metal cations or organic cations through metathesis reactions, providing opportunities for the preparation of alternative salt forms with different physicochemical properties tailored for specific applications or formulation requirements.

Physicochemical Properties

The physicochemical properties of this compound encompass a range of characteristics that determine its behavior in various chemical and biological environments, influencing its suitability for different applications and its stability under various conditions. These properties result from the complex interplay between the compound's molecular structure, ionic nature, and the presence of multiple functional groups that contribute to its overall chemical behavior.

Solubility Profile

The solubility profile of this compound demonstrates excellent solubility in water and polar organic solvents, reflecting the compound's ionic nature and the presence of polar functional groups within its structure. The sodium acetate moiety contributes significantly to water solubility through ionic interactions with water molecules and the formation of hydrogen bonds between the carboxylate oxygen atoms and water hydrogens. This enhanced aqueous solubility distinguishes the sodium salt from its corresponding carboxylic acid form, making it more suitable for applications requiring dissolution in biological media or aqueous reaction systems. The compound also exhibits solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide, where the polar acetate group and the aromatic thiazole system can interact favorably with solvent molecules through dipole-dipole interactions and π-π interactions.

Solvent Type Solubility Interaction Mechanism
Water High Ionic interactions, hydrogen bonding
Polar Organic Solvents Moderate to High Dipole-dipole interactions, π-π stacking
Nonpolar Solvents Low Limited favorable interactions
Stability Characteristics

The stability characteristics of this compound under various environmental conditions reflect the inherent stability of the thiazole heterocyclic system combined with the potential sensitivity of certain functional groups to specific chemical environments. The compound demonstrates good thermal stability under normal storage and handling conditions, with the aromatic thiazole core providing resistance to thermal decomposition at moderate temperatures. However, the presence of the chlorophenyl substituent may introduce some sensitivity to nucleophilic attack under strongly basic conditions, potentially leading to substitution reactions that could compromise the compound's integrity. The sodium salt form generally exhibits greater stability than the corresponding free acid, as the ionic association prevents potential intramolecular cyclization reactions or decarboxylation processes that might occur under acidic conditions.

Spectroscopic Properties

The spectroscopic properties of this compound provide characteristic signatures that enable structural confirmation and purity assessment through various analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the different aromatic and aliphatic proton environments within the molecule, with the thiazole ring protons appearing in the characteristic aromatic region and the methylene protons showing specific coupling patterns that confirm the structural connectivity. Infrared spectroscopy demonstrates characteristic absorption bands for the aromatic carbon-carbon stretches, the carbon-oxygen stretches of the carboxylate group, and the carbon-sulfur and carbon-nitrogen bonds within the thiazole ring system. Mass spectrometry provides molecular ion peaks consistent with the expected molecular weight, along with characteristic fragmentation patterns that support structural assignment and enable identification of potential impurities or degradation products.

Spectroscopic Technique Key Characteristics Structural Information
Nuclear Magnetic Resonance Aromatic and aliphatic proton signals Connectivity and environment
Infrared Spectroscopy Carboxylate and aromatic stretches Functional group identification
Mass Spectrometry Molecular ion and fragments Molecular weight confirmation

Properties

IUPAC Name

sodium;2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S.Na/c13-9-3-1-2-8(4-9)5-11-14-10(7-17-11)6-12(15)16;/h1-4,7H,5-6H2,(H,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSHCPSNQHDBAY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=NC(=CS2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClNNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171566-72-5
Record name sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Substitution with Chlorophenylmethyl Group: The chlorophenylmethyl group is introduced through a nucleophilic substitution reaction, where the thiazole ring reacts with a chloromethylbenzene derivative.

    Acetate Introduction:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the acetate group.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Phenyl-substituted derivatives.

    Substitution Products: Various functionalized thiazole derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: It may serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.

Industry:

    Polymer Synthesis: The compound can be incorporated into polymers to impart specific properties, such as increased thermal stability or chemical resistance.

    Agriculture: It may be used in the development of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism by which Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and chlorophenyl group are key structural features that facilitate binding to these targets, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs with Varied Substituents
2.1.1 Sodium 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetate (CAS 1209660-82-1)
  • Structure : Differs in the substituent position (4-chlorophenyl on thiazole’s 2-position vs. 3-chlorophenylmethyl on thiazole’s 2-position).
  • Molecular Formula : C₁₁H₇ClNNaO₂S.
  • Molecular Weight : 279.70 g/mol.
  • Key Differences :
    • Substituent Position : Para-chlorophenyl lacks the methyl linker, reducing steric bulk compared to the target compound.
    • Electronic Effects : The absence of a methyl group may alter lipophilicity and electronic distribution.
  • InChI Key : MDUPRJPYPPROPC-UHFFFAOYSA-N .
2.1.2 Sodium 2-2-(3-Methoxyphenyl)-1,3-thiazol-4-ylacetate (CAS 1011426-50-8)
  • Structure : Features a 3-methoxyphenyl group instead of 3-chlorophenylmethyl.
  • Molecular Formula : C₁₁H₉NNaO₃S.
  • Molecular Weight : 271.27 g/mol.
  • Key Differences :
    • Substituent Electronics : Methoxy is electron-donating (+M effect), contrasting with chlorine’s electron-withdrawing nature (-I effect).
    • Solubility : Increased polarity due to methoxy may enhance aqueous solubility compared to the chloro analog.
  • InChI Key: Not explicitly provided, but structural variations suggest distinct physicochemical profiles .
2.2 Functional Group Variations
2.2.1 [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride Monohydrate
  • Structure : Replaces the acetate group with a primary amine.
  • Molecular Formula : C₁₀H₉ClN₂S·HCl·H₂O.
  • Molecular Weight : 279.18 g/mol.
  • Key Differences :
    • Ionization : The amine hydrochloride salt increases water solubility but introduces basicity.
    • Reactivity : The free amine enables nucleophilic reactions (e.g., acylation), unlike the carboxylate.
  • Applications: Potential as a synthetic intermediate for drug candidates .
2.2.2 Ethyl 2-(4-((2-(4-(3-(3-Chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10f)
  • Structure : Incorporates a piperazine ring and ureido group.
  • Molecular Formula : C₂₃H₂₃ClN₆O₃S.
  • Molecular Weight : 514.2 g/mol.
  • Key Differences :
    • Complexity : The piperazine and ureido groups introduce hydrogen-bonding capacity and basicity.
    • Bioactivity : Such modifications are common in kinase inhibitors or antimicrobial agents .
2.3 Comparison Table
Compound Name Substituent/Group Molecular Weight (g/mol) Key Properties InChI Key (or Identifier)
Target Compound 3-Chlorophenylmethyl 279.70 High solubility (sodium salt), -I effect CCUFHQQWZTVOCR (free acid, )
Sodium 2-[4-(4-Cl-phenyl)-thiazol-2-yl]acetate 4-Chlorophenyl 279.70 Reduced steric hindrance MDUPRJPYPPROPC
Sodium 2-(3-MeO-phenyl)-thiazol-4-ylacetate 3-Methoxyphenyl 271.27 +M effect, enhanced polarity N/A
[2-(3-Cl-phenyl)-thiazol-4-yl]methanamine NH₂ (as HCl salt) 279.18 Basic, nucleophilic N/A

Biological Activity

Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate is a thiazole derivative with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its structural features that suggest various therapeutic applications, including anticancer and antimicrobial activities.

  • Molecular Formula : C₁₂H₉ClNNaO₂S
  • Molecular Weight : 289.71 g/mol
  • CAS Number : 1171566-72-5

The biological activity of this compound can be attributed to its thiazole moiety, which is known for its versatility in medicinal chemistry. Thiazoles have been reported to exhibit various pharmacological activities, including:

  • Antitumor Activity : Many thiazole derivatives have shown significant cytotoxic effects against cancer cell lines. For instance, compounds with similar thiazole structures have demonstrated IC₅₀ values in the low micromolar range against various cancer types, indicating strong antiproliferative effects .
  • Antimicrobial Activity : The presence of the chlorophenyl group enhances the antibacterial and antifungal properties of thiazole compounds. Studies have shown that related compounds exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

A study focusing on thiazole derivatives revealed that modifications at specific positions on the thiazole ring significantly impact their anticancer efficacy. For instance:

  • Compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity against HL60 leukemic cells, with some showing IC₅₀ values comparable to established chemotherapeutics like doxorubicin .
  • Structure-activity relationship (SAR) studies indicated that the presence of a methyl group at position 4 of the phenyl ring is crucial for enhancing anticancer activity .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed through various assays:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

These results suggest that this compound has promising potential as an antimicrobial agent .

Case Studies

  • Anticancer Efficacy Study : A series of thiazole derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. This compound was included in these studies and showed significant growth inhibition in HT29 colon cancer cells .
  • Antimicrobial Activity Assessment : In a comparative study of various thiazole derivatives, this compound demonstrated superior antibacterial properties against resistant strains of bacteria when tested using the agar dilution method .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. For instance, a study demonstrated its effectiveness against resistant strains of Staphylococcus aureus.

Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in treating inflammatory diseases.

Agricultural Applications

Pesticide Development
Due to its biological activity, this compound is being explored as a component in pesticide formulations. Its ability to target specific pests while minimizing harm to beneficial organisms makes it an attractive candidate for sustainable agricultural practices.

Material Science Applications

Polymer Synthesis
The compound's unique structure allows it to be used as a building block in synthesizing polymers with specific properties. Research has indicated that incorporating thiazole derivatives into polymer matrices can enhance their thermal stability and mechanical strength .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In another study published in Pharmacology Reports, researchers investigated the anti-inflammatory mechanism of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings showed a significant reduction in TNF-alpha and IL-6 levels upon treatment with this compound, suggesting its potential therapeutic role in inflammatory diseases.

Q & A

Q. What are the established synthetic routes for Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate, and what analytical techniques confirm its purity?

Methodological Answer: A common route involves reacting 3-chlorobenzaldehyde derivatives with methyl thioacetate under basic conditions to form the thiazole ring, followed by hydrogenation and subsequent carboxylation to yield the sodium salt. Purity is confirmed via IR spectroscopy (for functional groups like -COO⁻), 1H^1 \text{H}/13C^{13} \text{C} NMR for structural elucidation, and ESI-MS to verify molecular weight .

Q. What spectroscopic methods are critical for characterizing the molecular structure of this compound?

Methodological Answer:

  • IR : Identifies carboxylate (1600–1550 cm1^{-1}) and thiazole ring (C=N stretch, ~1500 cm1^{-1}).
  • NMR : 1H^1 \text{H} NMR resolves aromatic protons (δ 7.2–7.8 ppm) and methylene groups adjacent to the thiazole ring (δ 3.5–4.0 ppm).
  • ESI-MS : Confirms molecular ion peaks (e.g., [M–Na]⁻ at m/z 310.2) .

Q. What steps ensure accurate determination of the compound’s melting point and solubility profile?

Methodological Answer:

  • Melting Point : Use differential scanning calorimetry (DSC) to account for decomposition or polymorphism.
  • Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) under controlled pH and temperature .

Advanced Research Questions

Q. How can SHELX programs resolve crystallographic data contradictions, particularly for twinned or high-resolution datasets?

Methodological Answer:

  • Use SHELXL for refinement by adjusting weighting schemes and restraints for anisotropic displacement parameters.
  • For twinned data, employ SHELXD to deconvolute overlapping reflections via dual-space methods. Validate hydrogen bonding patterns using graph set analysis to resolve packing ambiguities .

Q. How do researchers analyze discrepancies between experimental spectral data and computational predictions?

Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra.
  • Cross-validate with experimental data, adjusting for solvent effects (PCM model) or tautomeric equilibria. Discrepancies >10% may indicate conformational flexibility or crystal-packing effects .

Q. What computational tools model interactions between this compound and biological targets?

Methodological Answer:

  • UCSF Chimera : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina, analyzing binding modes via electrostatic surface maps.
  • Molecular Dynamics : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) using GROMACS, monitoring RMSD and hydrogen bond persistence .

Q. How can molecular dynamics simulations elucidate the compound’s stability under physiological conditions?

Methodological Answer:

  • Run simulations (50–100 ns) at 310 K and 1 atm in explicit solvent models (e.g., SPC/E water).
  • Analyze RMSD (<2 Å indicates stability) and hydrogen bond lifetimes with carboxylate groups to predict metabolic resistance .

Q. What strategies resolve conflicting crystallographic data between polymorphs?

Methodological Answer:

  • Compare unit cell parameters (e.g., via Mercury CSD ) to identify polymorphic differences.
  • Perform Rietveld refinement on powder XRD data to quantify phase purity. Use SHELXD for phase identification in multi-component systems .

Q. How are hydrogen bonding inconsistencies addressed in crystal structure analysis?

Methodological Answer:

  • Apply graph set analysis (e.g., Etter’s rules) to classify hydrogen bond motifs (e.g., D(2)\text{D}(2) or R22(8)\text{R}_2^2(8)).
  • Refine H-atom positions in SHELXL using restraints from neutron diffraction data or DFT-optimized geometries .

Q. What experimental design optimizes reaction yield during scale-up synthesis?

Methodological Answer:

  • Use DoE (Design of Experiments) to vary parameters (temperature, catalyst loading, solvent ratio).
  • Monitor intermediates via HPLC (C18 column, UV detection at 254 nm) to identify bottlenecks. Optimize workup (e.g., recrystallization from ethanol/water) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate
Reactant of Route 2
Reactant of Route 2
Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.